molecular formula C23H22FN7O3 B3412124 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 923513-63-7

1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3412124
CAS No.: 923513-63-7
M. Wt: 463.5 g/mol
InChI Key: XBUSUGMKPQUUKP-UHFFFAOYSA-N
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Description

  • The triazolopyrimidine core is then reacted with a fluorophenyl derivative through a nucleophilic substitution reaction.
  • Reaction conditions: Mild temperatures (50-80°C) and the use of a base such as potassium carbonate (K2CO3).
  • Attachment of the Piperazine Ring:

    • The intermediate product is then coupled with piperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Room temperature and the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
  • Addition of the Dimethoxybenzoyl Group:

    • Finally, the dimethoxybenzoyl group is introduced through an acylation reaction using 2,3-dimethoxybenzoyl chloride.
    • Reaction conditions: Room temperature and the use of a base such as triethylamine (TEA).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Triazolopyrimidine Core:

      • Starting with a suitable pyrimidine derivative, a cyclization reaction is performed with hydrazine to form the triazolopyrimidine core.
      • Reaction conditions: Elevated temperatures (100-150°C) and the presence of a suitable solvent like ethanol or dimethylformamide (DMF).

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

      Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

      Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

      Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

    Major Products Formed:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of halogenated or azido derivatives.

    Scientific Research Applications

    1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications, including:

      Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

      Biological Research: It is used as a molecular probe to study receptor-ligand interactions and signal transduction pathways.

      Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

      Binding to Receptors: The triazolopyrimidine moiety can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

      Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular functions.

    Comparison with Similar Compounds

    1-(2,3-Dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be compared with other similar compounds, such as:

      1-(2,3-Dimethoxybenzoyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different pharmacological properties.

      1-(2,3-Dimethoxybenzoyl)-4-[3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s reactivity and biological activity.

    The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

    Properties

    IUPAC Name

    (2,3-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22FN7O3/c1-33-18-8-4-7-17(20(18)34-2)23(32)30-11-9-29(10-12-30)21-19-22(26-14-25-21)31(28-27-19)16-6-3-5-15(24)13-16/h3-8,13-14H,9-12H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XBUSUGMKPQUUKP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22FN7O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    463.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
    Reactant of Route 2
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
    Reactant of Route 3
    Reactant of Route 3
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
    Reactant of Route 4
    Reactant of Route 4
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
    Reactant of Route 5
    Reactant of Route 5
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
    Reactant of Route 6
    Reactant of Route 6
    1-(2,3-dimethoxybenzoyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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